molecular formula C5H3BrCl2N2 B181392 5-Bromo-2,4-dichloro-6-methylpyrimidine CAS No. 56745-01-8

5-Bromo-2,4-dichloro-6-methylpyrimidine

Cat. No. B181392
CAS RN: 56745-01-8
M. Wt: 241.9 g/mol
InChI Key: RRWAPFKBOJWJGU-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichloro-6-methylpyrimidine is a chemical compound with the CAS Number: 56745-01-8 . It has a molecular weight of 241.9 and its IUPAC name is 5-bromo-2,4-dichloro-6-methylpyrimidine . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 5-bromo-2,4-dichloro-6-methylpyrimidine involves a reaction with oxetan-3-ol . The reaction is quenched with saturated aqueous NH4Cl and extracted with EtOAc . The organic layer is separated, dried (Na2SO4), and concentrated in vacuo . The residue is purified using ISCO chromatography to yield the title compound .


Molecular Structure Analysis

The InChI code for 5-Bromo-2,4-dichloro-6-methylpyrimidine is 1S/C5H3BrCl2N2/c1-2-3 (6)4 (7)10-5 (8)9-2/h1H3 . The InChI key is RRWAPFKBOJWJGU-UHFFFAOYSA-N .


Chemical Reactions Analysis

5-Bromo-2,4-dichloro-6-methylpyrimidine has been reported as an intermediate during the synthesis of 2,4-di- t -butoxy-5-bromopyrimidine and 2,4-di- t -butoxy-5-pyrimidineboronic acid .


Physical And Chemical Properties Analysis

5-Bromo-2,4-dichloro-6-methylpyrimidine is a solid at room temperature . It has a molecular weight of 241.9 . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 .

Scientific Research Applications

  • Regioselective Synthesis of New Pyrimidine Derivatives

    • Field : Organic Chemistry
    • Application Summary : This compound is used in the regioselective synthesis of new pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
    • Method of Application : The method involves the use of organolithium reagents for the nucleophilic attack on pyrimidines . The reaction is highly regioselective, favoring the formation of C-4 substituted products .
    • Results : The study resulted in the synthesis of 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine .
  • Investigation of Regioselectivity

    • Field : Physical Chemistry
    • Application Summary : The compound is used to study the regioselective displacement reaction of ammonia .
    • Method of Application : The method involves the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia .
    • Results : The study showed the formation of 5-bromo-2-chloro… .
  • One-Pot Nitrodebromination and Methyl Bi-functionalization

    • Field : Organic Chemistry
    • Application Summary : This compound is used in a unique one-pot, simultaneous nitrodebromination and methyl bromonitration . This is a facile and rapid transformation that has been reported neither on pyrimidines nor simultaneously on other organic compounds .
    • Method of Application : The method involves the treatment of 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivatives with a cold mixture of concentrated H2SO4–HNO3 .
    • Results : The study resulted in moderate yields .
  • Large-Scale Solvent-Free Chlorination

    • Field : Industrial Chemistry
    • Application Summary : This compound is used in large-scale solvent-free chlorination .
    • Method of Application : The method involves the reaction of 2,4-dihydroxy-5-bromopyrimidine with POCl3 and pyridine .
    • Results : The study resulted in the synthesis of 2,4-Dichloro-5-bromopyrimidine .
  • Fluorous Synthesis of Disubstituted Pyrimidines

    • Field : Organic Chemistry
    • Application Summary : This compound reacts with 1H,1H,2H,2H-perfluorodecanethiol during fluorous synthesis of disubstituted pyrimidines .
    • Method of Application : The method involves the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with 1H,1H,2H,2H-perfluorodecanethiol .
    • Results : The study resulted in the synthesis of disubstituted pyrimidines .
  • Simulation Visualizations

    • Field : Computational Chemistry
    • Application Summary : This compound is used in programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc to produce impressive simulation visualizations .
    • Method of Application : The method involves the use of computational chemistry software to simulate the behavior of this compound .
    • Results : The study resulted in impressive simulation visualizations .

Safety And Hazards

The compound has a GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-bromo-2,4-dichloro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrCl2N2/c1-2-3(6)4(7)10-5(8)9-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWAPFKBOJWJGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404654
Record name 5-Bromo-2,4-dichloro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dichloro-6-methylpyrimidine

CAS RN

56745-01-8
Record name 5-Bromo-2,4-dichloro-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
64
Citations
A Doulah, H Eshtiagh-Hosseini, M Mirzaei… - Arabian Journal of …, 2014 - Elsevier
Regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was studied by X-ray crystallography analysis and showed the formation of 5-bromo-2-…
Number of citations: 1 www.sciencedirect.com
CG Overberger, IC Kogon… - Journal of the American …, 1954 - ACS Publications
We have been interested in synthetic routes which leadto aminopyrimidines easily converted to aminovinylpyrimidines. 3 A number of workers, 4-6 particularly in the last few years, have …
Number of citations: 9 pubs.acs.org
M Bakavoli, M Rahimizadeh - Journal of heterocyclic chemistry, 2006 - profdoc.um.ac.ir
4-Amino-5-bromo-2-substituted-aminopyrimidines are readily obtained from the newly prepared 5-bromo-2, 4-dichloro-6-methylpyrimidine by sequential treatment with ethanolic …
Number of citations: 60 profdoc.um.ac.ir
M Rahimizadeh, M Nikpour… - Journal of Heterocyclic …, 2007 - Wiley Online Library
5‐Bromo‐2‐chloro‐4‐methyl‐6‐(1‐methylhydrazino)pyrimidine is readily obtained from the recently reported 5‐bromo‐2,4‐dichloro‐6‐methylpyrimidine by treatment with …
Number of citations: 16 onlinelibrary.wiley.com
A Doulah, HH ESHTIAGH, M Mirzaei, A Fazlara - 2011 - sid.ir
Discussion on the regioselectivity of aminolysis of 5- bromo-2,4- dichloro-6-methylpyrimidine in ethanole Page 1 www.SID.ir Archive of SID International Journal of Heterocyclic Chemistry …
Number of citations: 9 www.sid.ir
M Bakavoli, H Eshghi, H Azizollahi… - Journal of Chemical …, 2015 - journals.sagepub.com
An alternative approach to the synthesis of a series of new pyrimido[5′,4′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives is described. Reaction of 5-bromo-2,4-dichloro-6-…
Number of citations: 3 journals.sagepub.com
Z Darapour, A Shiri - Journal of Heterocyclic Chemistry, 2023 - Wiley Online Library
We report a facile method to synthesize novel alkyl selanyl[1,2,4]triazolo[4,3‐a]pyrimidine heterocyclic scaffolds. A diverse library of selenide derivatives has been prepared via the …
Number of citations: 4 onlinelibrary.wiley.com
J Azizian, R Miri, MK Mohammadi… - … , Sulfur, and Silicon, 2010 - Taylor & Francis
New (pyrimido[4,5-e][1,3,4]thiadiazin-7-yl)hydrazines were synthesized via the cyclocondensation of alkyl-2-phenylhydrazinecarbodithioates as bidentate nucleophiles with 5-bromo-2,4…
Number of citations: 16 www.tandfonline.com
M Nikpour, S Zarinabadi, S Saberi - Bulletin of the Chemical Society of …, 2012 - ajol.info
Some new 5-bromo-2, 4-dichloro-6-alkylpyrimidines were prepared by sequential treatment of 6-alkyl-pyrimidin-2, 4 (1H, 3H)-diones with bromine and phosphoryl chloride. …
Number of citations: 7 www.ajol.info
MK Mohammadi - 2013 - researchgate.net
Microwave-assisted organic synthesis (MAOS) is a new and quickly developing area in synthetic organic chemistry, which is based on the empirical observation that some organic …
Number of citations: 2 www.researchgate.net

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